
(R)-Boc-4-amino-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Boc-4-amino-5-methylhexanoic acid, commonly referred to as Boc-AMH, is an amino acid derivative that has been used in a variety of scientific applications. It is an important building block for organic and medicinal chemists, as it can be used to synthesize a wide range of compounds. Boc-AMH can be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of small molecules and other compounds. It is a versatile building block, and its use in the laboratory is increasing.
Scientific Research Applications
Boc-AMH is used in a variety of scientific research applications. It is used in peptide synthesis, as it can be used to synthesize a wide range of peptides and peptidomimetics. It is also used in the synthesis of small molecules and other compounds. Boc-AMH can be used in the synthesis of peptides and peptidomimetics that can be used in drug discovery and development. It is also used in the synthesis of compounds that can be used in the study of enzyme inhibitors, enzyme activators, and other bioactive molecules.
Mechanism of Action
The mechanism of action of Boc-AMH is not fully understood. It is believed that the amino acid derivative is able to interact with a variety of proteins, enzymes, and other biological molecules. This interaction can lead to changes in the structure and function of these molecules, which can affect their activity. Boc-AMH can also interact with other molecules, such as small molecules and other compounds, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-AMH are not fully understood. However, it is believed that Boc-AMH can interact with a variety of proteins, enzymes, and other biological molecules, leading to changes in their structure and function. These changes can affect the activity of these molecules, leading to changes in the biochemical and physiological processes of the body.
Advantages and Limitations for Lab Experiments
Boc-AMH has a number of advantages and limitations when used in laboratory experiments. The most significant advantage of Boc-AMH is its versatility. It can be used in the synthesis of a wide range of compounds, including peptides and peptidomimetics, small molecules, and other compounds. Additionally, Boc-AMH is relatively easy to synthesize, and it is available commercially in a variety of forms. However, there are some limitations to the use of Boc-AMH in laboratory experiments. It is a relatively expensive compound, and it can be toxic if not handled properly. Additionally, it is a relatively unstable compound, and its use in the laboratory must be carefully monitored.
Future Directions
The future of Boc-AMH is promising. There are a number of potential applications for the compound, including its use in the synthesis of peptides and peptidomimetics, small molecules, and other compounds. Additionally, it could be used in the study of enzyme inhibitors, enzyme activators, and other bioactive molecules. Furthermore, Boc-AMH could be used in the development of new drugs and drug delivery systems. Finally, Boc-AMH could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
Boc-AMH can be synthesized using a variety of methods. The most common method involves the reaction of 4-aminobutanoic acid with isobutyl chloroformate, followed by treatment with a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane. The reaction yields the desired product, Boc-AMH, in good yields. Other methods of synthesis include the reaction of 4-aminobutanoic acid with isobutyl chloroformate and sodium hydroxide, or the reaction of 4-aminobutanoic acid with isobutyl chloroformate and sodium bicarbonate.
properties
IUPAC Name |
(4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFIBOHQJUSMKX-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Boc-4-amino-5-methylhexanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




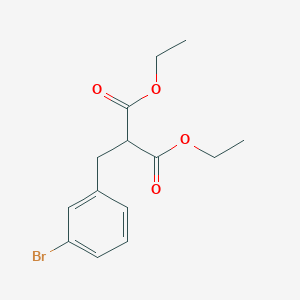

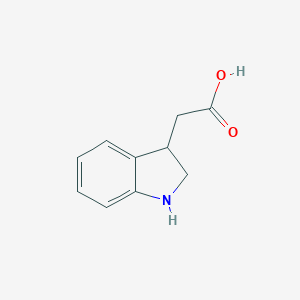
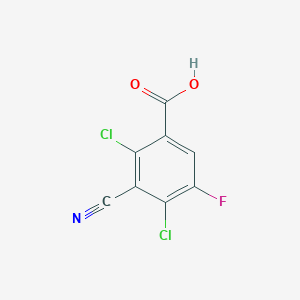
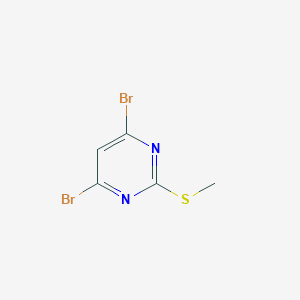
![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)
![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)
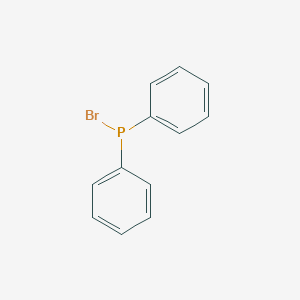

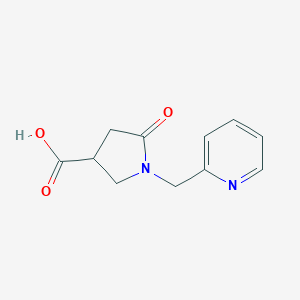
![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)